Boc-DL-Phe(Boc)-OH.DCHA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

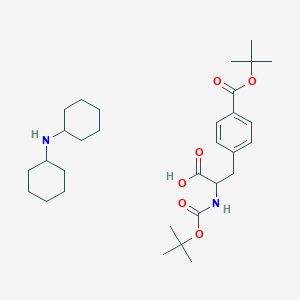

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6.C12H23N/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQSODNJBBMPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Boc-Protected Phenylalanine Derivatives and their Dicyclohexylamine Salts in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-protected phenylalanine derivatives, with a particular focus on their dicyclohexylamine (DCHA) salts, which are commonly utilized in peptide synthesis and broader pharmaceutical research. Due to the absence of specific data for "Boc-DL-Phe(Boc)-OH.DCHA" in scientific literature and chemical databases, this guide will focus on closely related and well-characterized analogs. The principles, experimental protocols, and applications discussed are broadly applicable to the class of Boc-protected amino acids.

Physicochemical Properties of Related Boc-Phenylalanine Derivatives

The use of dicyclohexylamine (DCHA) to form a salt with Boc-protected amino acids is a common strategy to improve their crystalline nature, facilitating purification and handling. The table below summarizes key quantitative data for several relevant Boc-phenylalanine derivatives.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Boc-L-Phe-OH | 13734-34-4 | C₁₄H₁₉NO₄ | 265.31[1][2] | 85-87[1] |

| Boc-D-Phe-OH | 18942-49-9 | C₁₄H₁₉NO₄ | 265.3[3][4] | Not specified |

| Boc-L-Phe(4-NHZ)-OH·DCHA | 55533-25-0 | C₂₂H₂₆N₂O₆·C₁₂H₂₃N | 595.7[5] | 150-155[5] |

| Boc-N-Me-L-Phe-OH·DCHA | 40163-88-0 | C₁₅H₂₁NO₄·C₁₂H₂₃N | 460.7[6] | Not specified |

| Boc-L-Cha-OH·DCHA | 37462-62-7 | C₂₆H₄₈N₂O₄ | 452.67 | Not specified |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Boc-protected amino acids are foundational reagents in solid-phase peptide synthesis (SPPS), a cornerstone of peptide and protein chemistry. The following is a generalized protocol for the incorporation of a Boc-amino acid into a growing peptide chain on a solid support.

Materials:

-

Boc-protected amino acid (e.g., Boc-L-Phe-OH)

-

Peptide synthesis resin (e.g., Merrifield resin)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

Protocol:

-

Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). This exposes a free amine group.

-

Neutralization: The resin is washed with DCM and then neutralized with a base, such as 10% DIPEA in DMF, to deprotonate the newly formed ammonium salt.

-

Amino Acid Activation: The carboxylic acid of the incoming Boc-amino acid is activated to facilitate amide bond formation. This is commonly achieved by reacting it with a coupling agent like DCC in the presence of HOBt.

-

Coupling: The activated Boc-amino acid solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

-

Repeat Cycle: The cycle of deprotection, neutralization, and coupling is repeated with the next desired Boc-amino acid in the sequence.

-

Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid cocktail such as hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA)-based mixture.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical steps involved in a single cycle of solid-phase peptide synthesis using a Boc-protected amino acid.

Caption: Workflow for a single amino acid incorporation cycle in Boc-SPPS.

Applications in Drug Development and Research

Boc-protected phenylalanine and its derivatives are critical starting materials for the synthesis of a wide array of therapeutic peptides and peptidomimetics. Their applications span:

-

Enzyme Inhibitors: Phenylalanine's aromatic side chain can interact with the active sites of various enzymes, making its incorporation into peptide-based inhibitors a common strategy, particularly for proteases.

-

Hormone Analogs: Many peptide hormones contain phenylalanine residues. The synthesis of analogs with modified phenylalanine units can lead to compounds with improved stability, selectivity, and pharmacokinetic profiles.

-

Antibody Production: Modified amino acids can be incorporated into antigens to enhance the immune response, aiding in the development of diagnostic and therapeutic antibodies.[5]

-

Pharmacokinetic Optimization: The properties of peptide-based drug candidates can be fine-tuned by incorporating non-natural amino acids, for which Boc-protected derivatives are essential building blocks.[5]

References

An In-depth Technical Guide to the Synthesis of Boc-DL-Phe(Boc)-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-DL-Phe(Boc)-OH.DCHA, a di-Boc protected derivative of DL-p-aminophenylalanine, presented as its dicyclohexylammonium (DCHA) salt. This compound serves as a valuable building block in peptide synthesis and drug discovery, offering a strategically protected amino acid for incorporation into complex molecules. The following sections detail the synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a robust three-step process commencing with commercially available DL-phenylalanine. The synthetic strategy involves:

-

Nitration of DL-Phenylalanine: The initial step focuses on the regioselective introduction of a nitro group at the para-position of the phenyl ring of DL-phenylalanine. This is achieved via an electrophilic aromatic substitution reaction using a nitrating mixture of concentrated sulfuric and nitric acids.

-

Reduction of p-nitro-DL-phenylalanine: The nitro-substituted intermediate is then converted to the corresponding p-amino-DL-phenylalanine. This transformation is efficiently carried out by catalytic hydrogenation, employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

-

Di-Boc Protection and DCHA Salt Formation: The final step involves the protection of both the α-amino group and the newly introduced p-amino group with the tert-butoxycarbonyl (Boc) protecting group. This is accomplished by reacting p-amino-DL-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The resulting di-Boc protected amino acid, which may be obtained as an oil, is then converted to a stable, crystalline dicyclohexylammonium (DCHA) salt by treatment with dicyclohexylamine.

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of p-nitro-DL-phenylalanine

This procedure is adapted from the nitration of L-phenylalanine and is expected to be applicable to the DL-racemic mixture.[1][2]

Materials:

-

DL-Phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution for neutralization

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (a common ratio being 2:1 to 1:3 by volume).[1]

-

To this cold mixed acid, slowly add DL-phenylalanine in portions, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 3-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

-

Pour the reaction mixture carefully onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a base (e.g., concentrated NaOH or NH₄OH solution) until the pH reaches approximately 7-8.[1]

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield p-nitro-DL-phenylalanine.

Step 2: Synthesis of p-amino-DL-phenylalanine

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

-

p-nitro-DL-phenylalanine

-

Palladium on Carbon (Pd/C, 5-10 wt%)

-

Methanol or Ethanol

-

Hydrogen (H₂) gas

-

Celite or other filtration aid

Procedure:

-

To a hydrogenation flask, add p-nitro-DL-phenylalanine and a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of Pd/C (typically 1-5 mol% of palladium).

-

The flask is connected to a hydrogenation apparatus. The atmosphere in the flask is purged with nitrogen or argon before introducing hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.

-

The reaction is monitored by TLC until the starting material is fully consumed.

-

Upon completion, the hydrogen atmosphere is replaced with an inert gas.

-

The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with the solvent to ensure complete recovery of the product. Caution: Palladium on carbon can be pyrophoric and should be handled with care, preferably kept wet and under an inert atmosphere.[3]

-

The filtrate is concentrated under reduced pressure to yield p-amino-DL-phenylalanine.

Step 3: Synthesis of this compound

This procedure details the double Boc protection of the amino groups followed by the formation of the DCHA salt.

Materials:

-

p-amino-DL-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH))

-

A suitable solvent (e.g., 1,4-dioxane, tetrahydrofuran (THF), or a mixture with water)

-

Dicyclohexylamine (DCHA)

-

Diethyl ether or other suitable non-polar solvent

Procedure:

-

Dissolve p-amino-DL-phenylalanine in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water) containing a base (e.g., triethylamine, approximately 2.2-3 equivalents).

-

To this solution, add di-tert-butyl dicarbonate (at least 2.2 equivalents to protect both amino groups) either neat or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, the organic solvent is typically removed under reduced pressure.

-

The aqueous residue is then acidified to a pH of approximately 2-3 with a mild acid (e.g., citric acid or cold dilute HCl).

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting Boc-DL-Phe(Boc)-OH may be an oil or a solid.

-

To form the DCHA salt, dissolve the crude Boc-DL-Phe(Boc)-OH in a minimal amount of a suitable solvent like diethyl ether.

-

Slowly add one equivalent of dicyclohexylamine with stirring.

-

The DCHA salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a stable, crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the synthesized product. Note that some values are estimated based on analogous compounds due to the limited availability of specific data for the DL-racemic form of the intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |

| DL-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Solid | 275-285 (dec.) | - |

| p-nitro-DL-phenylalanine | C₉H₁₀N₂O₄ | 210.19 | Solid | ~230-240 | 50-80[1][2] |

| p-amino-DL-phenylalanine | C₉H₁₂N₂O₂ | 180.21 | Solid | - | >90 |

| This compound | C₂₉H₄₇N₃O₆ | 549.70 | Solid | - | - |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis, highlighting the key transformations of the functional groups, is illustrated in the diagram below.

Caption: Functional group transformations in the synthesis.

References

Navigating the Synthesis and Application of Boc-DL-Phe(Boc)-OH.DCHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the use of protected amino acids is fundamental. This in-depth technical guide focuses on the sourcing, synthesis, and application of the specialized amino acid derivative, Boc-DL-Phe(Boc)-OH.DCHA. While direct commercial availability of this specific di-Boc, racemic dicyclohexylammonium salt of phenylalanine is limited, this guide provides a comprehensive pathway for its preparation from readily available starting materials and outlines its utility in solid-phase peptide synthesis (SPPS).

Sourcing and Pricing of Precursors

The direct procurement of this compound is challenging due to its specialized nature. However, its synthesis can be readily achieved from the commercially available precursor, Boc-DL-p-amino-phenylalanine (Boc-DL-Phe(4-NH₂)-OH). While the DL-racemic mixture is the direct precursor, the L-enantiomer is more commonly listed by suppliers. Researchers can inquire with these suppliers for the availability of the DL-form or consider it for custom synthesis.

Below is a summary of suppliers for the closely related L-enantiomer, providing a strong indication of potential sources for the required DL-precursor. Pricing is provided for the L-enantiomer to offer a budgetary estimate.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Chem-Impex | Boc-L-Phe(4-NH₂)-OH | 55533-24-9 | ≥ 98% (HPLC) | 1g, 5g, 10g, 25g | Request Quote |

| Iris Biotech GmbH | Boc-L-Phe(4-NH₂)-OH | 55533-24-9 | Custom | Request Quote | |

| Advanced ChemTech | Boc-Phe(4-NH₂)-OH | 55533-24-9 | Custom | Request Quote | |

| ChemPep Inc. | Boc-Phe(4-NH₂)-OH | 55533-24-9 | 1g, 5g, 25g | | |

| Sigma-Aldrich | Boc-Phe(4-NH₂)-OH | 55533-24-9 | ≥98.0% (HPLC) | Custom | Request Quote |

Experimental Protocols

This section details the synthetic route to obtain this compound from its precursor and its subsequent use in solid-phase peptide synthesis.

Protocol 1: Synthesis of Boc-DL-Phe(Boc)-OH

This protocol describes the second Boc protection on the para-amino group of Boc-DL-p-amino-phenylalanine.

Materials:

-

Boc-DL-p-amino-phenylalanine (Boc-DL-Phe(4-NH₂)-OH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

1(N) Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Boc-DL-p-amino-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and 1(N) NaOH solution.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the 1,4-dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1(N) HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure Boc-DL-Phe(Boc)-OH.

Protocol 2: Formation of this compound Salt

This protocol describes the formation of the dicyclohexylammonium (DCHA) salt for improved handling and stability.

Materials:

-

Boc-DL-Phe(Boc)-OH

-

Dicyclohexylamine (DCHA)

-

Diethyl ether

Procedure:

-

Dissolve the purified Boc-DL-Phe(Boc)-OH in diethyl ether.

-

Add an equimolar amount of dicyclohexylamine dropwise while stirring.

-

A white precipitate of the DCHA salt will form.

-

Continue stirring for 30 minutes at room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

Protocol 3: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general workflow for using Boc-protected amino acids in SPPS.[1][2][3]

1. Resin Preparation and First Amino Acid Coupling:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

-

Couple the C-terminal Boc-protected amino acid to the resin, often as its cesium salt to minimize racemization.[1]

2. Deprotection:

-

Treat the resin-bound amino acid with a solution of 50% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.[3]

-

A short pre-wash followed by a longer treatment (15-25 minutes) is common.[1]

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a 10% solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM.[2]

4. Coupling:

-

Activate the carboxylic acid of the next Boc-protected amino acid using a coupling reagent (e.g., DCC, HBTU, HATU).

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

5. Repetition and Cleavage:

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

After the final coupling, cleave the completed peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

Visualizing the Workflow and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.

Caption: Synthetic pathway for this compound.

Caption: General workflow for Boc-SPPS.

References

Navigating the Synthesis Landscape: A Technical Guide to Boc-DL-Phe(Boc)-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and application of Boc-DL-Phe(Boc)-OH.DCHA, a doubly protected amino acid derivative crucial in peptide synthesis and pharmaceutical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact dicyclohexylammonium (DCHA) salt, this document synthesizes information from closely related and structurally similar compounds, primarily Boc-L-phenylalanine, to ensure a comprehensive understanding of its characteristics.

Compound Overview and Physicochemical Properties

This compound is a derivative of the amino acid phenylalanine where both the alpha-amino group and the carboxylic acid group are protected by tert-butyloxycarbonyl (Boc) groups. The dicyclohexylammonium salt form enhances stability and simplifies handling of the otherwise oily free acid. Its primary application lies in the synthesis of peptides and peptidomimetics, where the Boc protecting groups prevent unwanted side reactions during the coupling process.

| Property | Value |

| Molecular Formula | C14H19NO4 |

| Molecular Weight | 265.30 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 85-88 °C |

| Solubility | Insoluble in water. Soluble in various organic solvents. |

| Optical Rotation | [α]20/D +25±1°, c = 1% in ethanol (for L-form) |

Safety and Handling

As a derivative of Boc-protected amino acids, this compound should be handled with standard laboratory precautions.

2.1. Hazard Identification and Precautionary Measures

While not classified as a hazardous substance under most regulations, it is recommended to handle this compound with care.

-

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Use a dust mask or work in a well-ventilated area.

-

2.2. Storage and Stability

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.

-

Stability: The compound is generally stable under recommended storage conditions. The DCHA salt form contributes to its stability.

2.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Experimental Protocols

The primary use of this compound is in solid-phase peptide synthesis (SPPS). The following protocols outline the general procedures for its use.

3.1. Conversion of DCHA Salt to the Free Acid

Before use in peptide coupling reactions, the dicyclohexylammonium salt must be converted to the free acid.[1]

-

Dissolution: Dissolve the this compound salt in an appropriate organic solvent such as dichloromethane (DCM).

-

Extraction: Transfer the solution to a separatory funnel and wash it three times with a 10% aqueous solution of citric acid or a similar weak acid.

-

Washing: Wash the organic layer with water and then with brine to remove any remaining acid and salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-DL-Phe(Boc)-OH.

3.2. Boc-Protected Solid-Phase Peptide Synthesis (SPPS)

The following is a general cycle for the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support.[2][3][4]

-

Resin Swelling: Swell the resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).

-

Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%). This step exposes a free amino group.[2][3]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM to yield the free amine.[4]

-

Activation and Coupling: Activate the carboxylic acid of the incoming Boc-DL-Phe(Boc)-OH (the free acid from step 3.1) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU/HATU in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). Add the activated amino acid to the resin to form a new peptide bond.

-

Washing: Thoroughly wash the resin with DCM and other solvents to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Logical Relationships and Molecular Structure

The use of this compound in synthesis follows a clear logical progression, from the initial de-salting to its incorporation into a growing peptide chain. The molecular structure itself dictates its handling and reactivity.

Conclusion

References

Solubility Profile of Boc-DL-Phe(Boc)-OH.DCHA in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα,Nε-di-Boc-DL-phenylalanine dicyclohexylammonium salt (Boc-DL-Phe(Boc)-OH.DCHA). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the expected solubility based on structurally similar molecules and furnishes detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound is a protected amino acid derivative commonly utilized in peptide synthesis and drug discovery. The presence of two tert-butyloxycarbonyl (Boc) protecting groups, one on the alpha-amino group and another on a modified side chain, along with the dicyclohexylammonium (DCHA) salt formation, significantly influences its physicochemical properties, including solubility. The DCHA salt form is known to enhance the stability and crystallinity of the parent compound, which can, in turn, affect its dissolution profile in various organic solvents.

Expected Solubility Profile

Table 1: Qualitative and Semi-Quantitative Solubility Data for Structurally Related Compounds

| Compound Name | Solvent | Solubility | Concentration (approx.) |

| N-α-Boc-L-phenylalanine | Methanol (MeOH) | Soluble | Not specified |

| Dichloromethane (DCM) | Soluble | Not specified | |

| Dimethylformamide (DMF) | Clearly Soluble | ~ 0.5 M | |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Not specified | |

| Dimethyl sulfoxide (DMSO) | Soluble | ~ 0.377 M (100 mg/mL) |

Data is compiled from various chemical supplier technical data sheets.

Based on this, this compound is anticipated to be soluble in polar aprotic solvents such as DMF, NMP, and DMSO, as well as chlorinated solvents like dichloromethane. Its solubility in alcohols like methanol may be more limited.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Gravimetric Method for Thermodynamic Solubility

This method determines the equilibrium solubility of the compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible 0.22 µm filter is recommended.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Remove the solvent under a stream of inert gas or using a vacuum centrifuge.

-

Quantification: Once the solvent is fully evaporated, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Gravimetric method for thermodynamic solubility.

UV-Vis Spectrophotometry for Kinetic Solubility

This method is suitable for compounds with a chromophore, such as the phenyl group in phenylalanine, and provides a rapid assessment of solubility.

Methodology:

-

Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which should be determined by a wavelength scan (expected around 257 nm for the phenyl group). Plot a standard curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: After equilibration, centrifuge the sample to pellet the excess solid.

-

Dilution and Measurement: Carefully take a small, known volume of the supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the standard curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the standard curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution to determine the solubility.

The Strategic Advantage of Dicyclohexylammonium Salts in Boc-Protected Amino Acid Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the purity, stability, and ease of handling of starting materials are paramount. For N-tert-butyloxycarbonyl (Boc) protected amino acids, the formation of dicyclohexylammonium (DCHA) salts represents a critical strategic advantage. This technical guide delves into the core importance of DCHA salts of Boc-protected amino acids, providing quantitative data, detailed experimental protocols, and a clear visualization of the underlying chemical principles.

The Physicochemical Rationale for DCHA Salt Formation

Many Boc-protected amino acids are oils or low-melting-point solids, which can be challenging to purify, handle, and store. The formation of a DCHA salt transforms these often-amorphous or oily compounds into stable, crystalline solids.[1] This crystalline nature facilitates purification through recrystallization, leading to a higher purity of the final amino acid derivative.[1]

The enhanced stability of the DCHA salt is a significant benefit. The salt form protects the carboxylic acid group, reducing its reactivity and minimizing degradation over time.[] Furthermore, the increased molecular weight and crystallinity contribute to a higher melting point, making the compounds less susceptible to decomposition at ambient temperatures.

Enhanced Solubility in Organic Solvents

A key advantage of DCHA salts is their improved solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).[3][4] While extensive quantitative solubility data is not always readily available in compiled formats, the general principle is that the bulky, hydrophobic dicyclohexylammonium cation disrupts the crystal lattice of the zwitterionic amino acid, allowing for better solvation by organic solvents. This property is particularly beneficial for ensuring homogenous reaction conditions during coupling reactions.

Physicochemical Properties of Boc-Amino Acid DCHA Salts

The following table summarizes the melting points of several common Boc-amino acid DCHA salts, illustrating their high-melting, crystalline nature.

| Boc-Amino Acid DCHA Salt | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Boc-L-Norleucine DCHA | 21947-32-0 | C₁₁H₂₁NO₄·C₁₂H₂₃N | 412.60 | 133-139[5] |

| Boc-5-Amino-3-oxapentanoic acid DCHA | 142929-49-5 | C₉H₁₇NO₅·C₁₂H₂₃N | 400.56 | 144-151[6] |

| Nα,γ-Bis-Boc-2,4-diaminobutyric acid DCHA | 201472-66-4 | C₂₆H₄₉N₃O₆ | 499.65 | 122-128[] |

| Nα-Boc-Nα-Methyl-L-phenylalanine DCHA | 40163-88-0 | C₁₅H₂₁NO₄·C₁₂H₂₃N | 460.70 | 173-180[8] |

| Boc-Met-OH·DCHA | 137-139[9] | |||

| Boc-Thr-OH·DCHA | 151-153[9] | |||

| Boc-Phe-OH·DCHA | 221-223[9] |

The Impact of DCHA Salts on Peptide Synthesis

The use of Boc-amino acid DCHA salts can have a positive impact on the efficiency and outcome of peptide synthesis, primarily by ensuring the high purity of the starting material and by potentially reducing side reactions.

Minimizing Side Reactions

Side reactions during peptide synthesis can significantly reduce the yield and purity of the target peptide. Two common side reactions are the formation of diketopiperazines and pyroglutamate.

-

Diketopiperazine Formation: This intramolecular cyclization of a dipeptide can lead to chain termination. While the primary strategies to avoid this involve careful selection of coupling reagents and conditions, starting with a highly pure and stable amino acid derivative, such as a DCHA salt, can contribute to a cleaner reaction profile.[10][11]

-

Pyroglutamate Formation: N-terminal glutamine residues are particularly prone to cyclization to form pyroglutamate, an irreversible side reaction. The use of the DCHA salt of Boc-Gln-OH can help to stabilize the free carboxylic acid and may reduce the propensity for this side reaction during storage and handling prior to the coupling step.

The logical relationship for the role of DCHA salt in improving peptide synthesis outcomes is illustrated in the following diagram:

Experimental Protocols

This section provides detailed methodologies for the formation of Boc-amino acid DCHA salts and the subsequent liberation of the free acid, a necessary step before the amino acid can be used in peptide synthesis.

Formation of Boc-Amino Acid Dicyclohexylammonium (DCHA) Salt

This protocol is particularly useful for Boc-amino acids that are obtained as oils or are difficult to crystallize in their free acid form.

Materials:

-

Boc-amino acid (oily or amorphous)

-

Dicyclohexylamine (DCHA)

-

Diethyl ether or other suitable non-polar solvent (e.g., hexane)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the oily or amorphous Boc-amino acid in a minimal amount of diethyl ether.

-

While stirring, slowly add one equivalent of dicyclohexylamine (DCHA) dropwise to the solution.

-

The DCHA salt will typically precipitate out of the solution as a white solid.

-

Continue stirring for 30-60 minutes to ensure complete salt formation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the crystalline DCHA salt under vacuum.

The workflow for the formation of a Boc-amino acid DCHA salt can be visualized as follows:

Liberation of the Free Boc-Amino Acid from its DCHA Salt

Prior to its use in peptide synthesis, the Boc-amino acid must be liberated from its DCHA salt. This is a straightforward acid-base extraction procedure.

Materials:

-

Boc-amino acid DCHA salt

-

Ethyl acetate (or other suitable organic solvent like dichloromethane)[12][13]

-

10% aqueous potassium bisulfate (KHSO₄) solution (ice-cold) or 10% phosphoric acid[1]

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-amino acid DCHA salt in dichloromethane (DCM) or ethyl acetate.[12][13]

-

Transfer the solution to a separatory funnel.

-

Extract the organic solution three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution.[12][13] The acidic wash protonates the dicyclohexylamine, forming the water-soluble dicyclohexylammonium bisulfate salt, which partitions into the aqueous layer.

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.[12][13]

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free Boc-amino acid, which may be an oil or a solid.[12][13]

The experimental workflow for liberating the free Boc-amino acid is depicted below:

Conclusion

The use of dicyclohexylammonium salts of Boc-protected amino acids is a well-established and highly valuable strategy in peptide chemistry. The conversion of often oily and unstable free acids into crystalline, stable, and easily purifiable solids offers significant advantages for researchers and drug development professionals. While the liberation of the free acid is a necessary additional step, the benefits of starting with a high-purity, well-characterized building block far outweigh this minor inconvenience, ultimately contributing to the successful synthesis of high-quality peptides.

References

- 1. scbt.com [scbt.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Bot Detection [iris-biotech.de]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone in the field of peptide synthesis, particularly for solid-phase peptide synthesis (SPPS). Its unique chemical properties and well-established protocols have enabled the successful synthesis of countless peptides for research, diagnostics, and therapeutic applications. This technical guide provides a comprehensive overview of the Boc group's role in peptide synthesis, detailing its chemistry, applications, and the associated experimental procedures.

Introduction to Boc-Protected Amino Acids

The Boc group is a carbamate-based protecting group that masks the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation. The Boc group is prized for its stability under a wide range of chemical conditions, yet it can be readily removed with moderate to strong acids, a characteristic that forms the basis of the Boc-SPPS strategy.[1][2]

Key Characteristics of the Boc Protecting Group:

-

Acid Labile: The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1]

-

Base Stable: It is resistant to basic conditions, allowing for the use of base-labile protecting groups for amino acid side chains in orthogonal protection schemes.

-

Nucleophile Resistant: The Boc group is stable towards most nucleophiles.[2]

-

Catalytic Hydrogenation Stability: It is also stable to catalytic hydrogenation conditions.[3]

The Boc Solid-Phase Peptide Synthesis (SPPS) Strategy

Boc-SPPS is a stepwise process where a peptide chain is assembled on a solid support, typically a polystyrene-based resin. The general cycle involves the following key steps:

-

Resin Loading: The C-terminal amino acid, with its α-amino group protected by Boc, is covalently attached to the solid support.

-

Deprotection: The Boc group is removed from the α-amino group of the resin-bound amino acid using an acid, typically TFA.

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed in a single step using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3]

Resins for Boc-SPPS

The choice of resin is critical for the success of Boc-SPPS. The most commonly used resins are:

-

Merrifield Resin: A chloromethylated polystyrene-divinylbenzene (PS-DVB) resin. The first amino acid is typically attached via an ester linkage formed by reacting the cesium salt of the Boc-amino acid with the chloromethyl groups on the resin.[2]

-

PAM (Phenylacetamidomethyl) Resin: This resin provides a more acid-stable linkage compared to the Merrifield resin, minimizing peptide loss during the repeated TFA deprotection steps.[2]

Side-Chain Protection in Boc-SPPS

In the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, benzyl-based protecting groups are commonly used for the side chains of trifunctional amino acids. These benzyl-based groups are stable to the mild acidic conditions used for Boc deprotection but are cleaved by the strong acid (e.g., HF) used in the final cleavage step.[1]

Chemical Mechanisms

Boc Protection of Amino Acids

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.

Caption: Boc Protection of an Amino Acid.

Boc Deprotection in SPPS

The removal of the Boc group is achieved by treatment with an acid, such as TFA. The mechanism involves the formation of a stable tert-butyl cation.

Caption: Boc Deprotection Mechanism.

Experimental Protocols

Resin Loading: Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)

-

Salt Formation: Dissolve the Boc-amino acid (1.0 eq) in a minimal amount of ethanol. Add water (approx. 25% of the ethanol volume). Adjust the pH to 7.0 with a 20% aqueous solution of cesium carbonate.

-

Drying: Evaporate the solution to dryness under reduced pressure. Co-evaporate with DMF twice to ensure the cesium salt is anhydrous.

-

Resin Swelling: Swell the Merrifield resin (1.0 eq) in DMF for at least 1 hour in a reaction vessel.

-

Esterification: Add the dried Boc-amino acid cesium salt to the swollen resin. Heat the mixture at 50°C with agitation for 12-24 hours.

-

Washing: After the reaction, wash the resin sequentially with DMF, DMF/water (1:1), DMF, and finally methanol.

-

Drying: Dry the resin under vacuum.

One Cycle of Boc-SPPS (Deprotection, Neutralization, and Coupling)

This protocol is for a manual synthesis.

-

Resin Swelling: Swell the Boc-amino acid-loaded resin in dichloromethane (DCM) for 30 minutes.

-

Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

-

-

Washing:

-

Drain the TFA solution.

-

Wash the resin with DCM (3 times).

-

Wash with isopropanol (2 times).

-

Wash with DCM (3 times).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step.

-

-

Washing:

-

Wash the resin with DCM (5 times).

-

-

Coupling (using HBTU/DIEA):

-

In a separate vessel, dissolve the next Boc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in a minimal amount of DMF.

-

Add DIEA (6 eq) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

-

Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. A negative result (yellow or colorless) indicates complete coupling.[4]

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times).

-

Wash with DCM (3 times).

-

The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus.

-

Preparation: Place the dried peptide-resin in the HF reaction vessel. Add a scavenger, such as anisole or p-cresol (typically 10% v/v).

-

HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill anhydrous HF into the vessel.

-

Cleavage: Stir the mixture at 0°C for 1 hour.

-

HF Removal: Remove the HF under a stream of nitrogen or by vacuum.

-

Peptide Precipitation: Triturate the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.

-

Extraction: Extract the peptide from the resin with an appropriate solvent, such as 10% aqueous acetic acid.

-

Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.

Quantitative Data

The efficiency of Boc-SPPS can be evaluated by various metrics, including coupling yields and overall peptide purity. The synthesis of the "difficult" sequence, acyl carrier protein fragment 65-74 (ACP 65-74), is often used as a benchmark.[5]

Table 1: Synthesis Yields for Model Peptides using Boc-SPPS with HATU Activation [5]

| Peptide | Sequence | Average Coupling Yield (%) | Crude Purity (%) | Isolated Yield (%) |

| ACP(65-74) | VQAAIDYING | 99.2 | ~70 | 45 |

| PnIA(A10L) | GCCSLPPCALNNPDYC | 99.4 | >80 | 55 |

| PR(81-99) | PVNIIGRNLLTQIGCTLNF | 97.9 | ~65 | Not Reported |

Table 2: Comparison of Coupling Reagents for the Synthesis of ACP(65-74) on Different Resins [6]

| Resin | Coupling Reagent | Crude Purity (%) | Isolated Yield (%) |

| Polystyrene | HBTU | 78 | 48 |

| Polystyrene | HCTU | 82 | 51 |

| Polystyrene | COMU | 65 | 39 |

| PEG-based | HBTU | 85 | 55 |

| PEG-based | HCTU | 88 | 57 |

| PEG-based | COMU | 83 | 52 |

Advantages and Disadvantages of Boc-SPPS

Advantages:

-

Robust and Well-Established: The chemistry is well-understood and has a long history of successful application.

-

Reduced Aggregation: The repeated TFA treatments can help to disrupt secondary structures and reduce peptide aggregation on the resin.

-

Less Racemization of Cysteine and Histidine: Compared to Fmoc chemistry, Boc-SPPS generally results in lower levels of racemization for sensitive amino acids like Cys and His.

Disadvantages:

-

Harsh Final Cleavage: The use of strong, hazardous acids like HF for final cleavage requires specialized equipment and safety precautions.

-

Side Reactions: The tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic side chains (e.g., Trp, Met). This necessitates the use of scavengers.[1]

-

Not Truly Orthogonal: The Boc/Bzl strategy is not fully orthogonal, as both protecting groups are acid-labile, differing only in the required acid strength for cleavage.[1]

Logical Relationships and Workflows

Overall Boc-SPPS Workflow

Caption: General workflow for Boc solid-phase peptide synthesis.

Conclusion

The Boc protecting group, in conjunction with the Boc/Bzl strategy, represents a powerful and reliable method for solid-phase peptide synthesis. While the advent of Fmoc chemistry has provided a milder alternative, Boc-SPPS remains highly relevant, particularly for the synthesis of long or "difficult" peptides where aggregation can be a significant issue. A thorough understanding of the underlying chemistry, careful selection of resins and reagents, and adherence to optimized protocols are essential for the successful application of this venerable and effective technique in modern peptide science.

References

An In-depth Technical Guide to Non-Canonical Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic landscape is continually evolving, with peptides emerging as a promising class of drugs due to their high specificity and potency. However, native peptides often suffer from limitations such as poor stability, low bioavailability, and rapid clearance. The incorporation of non-canonical amino acids (ncAAs) into peptide design offers a powerful strategy to overcome these challenges, unlocking the potential for novel therapeutics with enhanced drug-like properties.[1][2][3] This guide provides a comprehensive overview of the core principles and practical considerations for utilizing ncAAs in peptide design, intended for researchers, scientists, and professionals in drug development.

The Rationale for Incorporating Non-Canonical Amino Acids

The 20 proteinogenic amino acids provide a foundational toolkit for peptide structure and function. However, the introduction of ncAAs vastly expands the chemical space available for peptide design, enabling the fine-tuning of various properties.[4]

Key advantages of incorporating ncAAs include:

-

Enhanced Proteolytic Stability: ncAAs can introduce steric hindrance or altered backbone conformations that are resistant to cleavage by proteases, thereby increasing the in vivo half-life of peptide drugs.[5][6]

-

Improved Structural Constraints: The unique side chains and backbone geometries of ncAAs can be used to induce and stabilize specific secondary structures, such as helices and turns. This conformational rigidity can lead to higher binding affinity and selectivity for the target receptor.[1]

-

Increased Binding Affinity: The novel chemical functionalities of ncAAs can create new and favorable interactions with the target protein, leading to significantly improved binding affinity. Computational studies have predicted that the incorporation of ncAAs can improve binding affinity by up to -7.0 kcal/mol.[7]

-

Modulation of Pharmacokinetic Properties: By altering lipophilicity and other physicochemical properties, ncAAs can improve a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enabling oral bioavailability.[3][6][8]

-

Novel Functionalities: ncAAs can introduce unique chemical handles for bioconjugation, fluorescent labeling, or photo-crosslinking, facilitating a wide range of research applications.

Methods for Incorporating Non-Canonical Amino Acids

The incorporation of ncAAs into peptides can be achieved through several methods, each with its own advantages and limitations.

Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides containing ncAAs.[3][9] The peptide is assembled stepwise on a solid resin support, with each amino acid, including the desired ncAA, being added sequentially. The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group chemistry is standard.[3][10]

Biological Incorporation

Genetic Code Expansion: This in vivo method involves reprogramming the translational machinery of a cell to incorporate ncAAs at specific sites in a protein or peptide.[9] This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG) and charges the tRNA with the desired ncAA.[11][12]

Selective Pressure Incorporation (SPI): This technique relies on using an auxotrophic host strain that requires a specific canonical amino acid for growth. By depleting this amino acid from the growth medium and providing a structurally similar ncAA, the cellular machinery can be forced to incorporate the ncAA into newly synthesized proteins.[9]

Cell-Free Protein Synthesis (CFPS): This in vitro method utilizes cell extracts or a reconstituted set of translation components to synthesize proteins or peptides. CFPS offers greater control over the reaction environment and allows for the efficient incorporation of a wide variety of ncAAs, including those that might be toxic to cells.[9]

Quantitative Data on the Impact of Non-Canonical Amino Acids

The incorporation of ncAAs can lead to quantifiable improvements in the biological and pharmacological properties of peptides.

| Property | Canonical Peptide | Non-Canonical Peptide | Fold Improvement/Change | Reference |

| Binding Affinity (MHC Class I) | Varies | Generally higher | Up to several fold | [2][13] |

| Binding Stability (HLA-A) | Lower | Higher | - | [14] |

| Binding Stability (HLA-B) | Lower | Higher | - | [14] |

| Proteolytic Stability (Half-life in plasma) | Minutes | Hours to Days | Varies significantly | [7] |

| Cell Permeability (Papp) | Low | Can be significantly increased | Varies |

Table 1: Comparative data on the properties of canonical vs. non-canonical peptides.

| GLP-1 Analogue | Non-Canonical Amino Acid(s) | Half-life (hours) | Key Pharmacokinetic Feature | Reference |

| Liraglutide | Arg34Lys(γ-Glu(N-α-hexadecanoyl)) | ~13 | Fatty acid acylation for albumin binding | |

| Semaglutide | Aib8, Arg34Lys(γ-Glu(N-{17-carboxy-1-oxoheptadecyl})-γ-Glu-[2-(2-{2-aminoethoxy}ethoxy)acetyl]2) | ~168 | Fatty acid acylation and spacer for albumin binding, Aib for DPP-4 resistance | |

| Dulaglutide | - (Fusion to human IgG4 Fc fragment) | ~120 | Increased size to reduce renal clearance | |

| Exenatide | - (Native sequence from Gila monster saliva) | ~2.4 | Naturally resistant to DPP-4 degradation |

Table 2: Pharmacokinetic parameters of selected GLP-1 receptor agonists with modifications (including ncAAs or other alterations).

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Non-Canonical Amino Acid

This protocol outlines the general steps for manual Fmoc-SPPS. Automated synthesizers follow a similar logic.

Materials:

-

Fmoc-protected canonical amino acids

-

Fmoc-protected non-canonical amino acid

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Syringe reaction vessel with a frit

Procedure:

-

Resin Swelling: Place the resin in the reaction vessel and wash with DMF for 30 minutes to swell the resin beads.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-protected amino acid (canonical or non-canonical) and HBTU in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

To check for completion of the coupling reaction, perform a Kaiser test.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the solution to separate the cleaved peptide from the resin beads.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification of Synthetic Peptides

Materials:

-

Crude synthetic peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative C18 RP-HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and ACN with 0.1% TFA).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in ACN.

-

-

HPLC Setup:

-

Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Set the UV detector to monitor at 214 nm and 280 nm.

-

-

Injection and Gradient Elution:

-

Inject the dissolved crude peptide onto the column.

-

Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes). The exact gradient will depend on the hydrophobicity of the peptide and needs to be optimized.

-

-

Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.

-

Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions containing the pure peptide (typically >95% purity) and lyophilize to obtain the final purified peptide as a powder.

Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal absorption of a peptide.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test peptide and control compounds (e.g., a high-permeability and a low-permeability standard)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding and Differentiation:

-

Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

-

Culture the cells for 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.

-

-

Monolayer Integrity Check:

-

Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.

-

Alternatively, measure the permeability of a paracellular marker like Lucifer yellow.

-

-

Permeability Experiment (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test peptide solution in HBSS to the apical (upper) chamber.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

-

At the final time point, take a sample from the apical chamber.

-

-

Sample Analysis: Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

-

Protease Stability Assay

This assay determines the stability of a peptide in the presence of a specific protease.

Materials:

-

Purified peptide

-

Protease of interest (e.g., trypsin, chymotrypsin)

-

Reaction buffer appropriate for the protease

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system for analysis

Procedure:

-

Reaction Setup:

-

Prepare a solution of the peptide in the reaction buffer.

-

Prepare a solution of the protease in the same buffer.

-

-

Incubation:

-

Add the protease solution to the peptide solution to initiate the reaction.

-

Incubate the mixture at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

-

Analysis:

-

Analyze each quenched sample by RP-HPLC.

-

Quantify the peak area of the intact peptide at each time point.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t1/2) of the peptide under these conditions.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The incorporation of ncAAs can lead to peptides that modulate key cellular signaling pathways with high potency and selectivity.

HER2 Signaling Pathway: The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its overexpression is a driver in certain cancers. Peptides and other therapeutics can be designed to inhibit HER2 signaling.

Caption: The HER2 signaling pathway, a key target in cancer therapy.

GPCR Signaling Pathway (Gs-coupled): G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. Peptide agonists and antagonists, often stabilized with ncAAs, can modulate their activity.

Caption: A typical Gs-coupled GPCR signaling cascade.

Experimental Workflows

Peptide Drug Discovery Workflow: This workflow outlines the major stages from initial concept to a potential drug candidate.

Caption: An overview of the peptide drug discovery process.

High-Throughput Screening Workflow for a Peptide Library: This workflow illustrates the process of screening a large library of peptides to identify hits.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 4. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists [e-enm.org]

Methodological & Application

Application Notes and Protocols for Boc-DL-Phe-OH.DCHA in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient construction of peptide chains. The Boc (tert-butyloxycarbonyl) protection strategy is a well-established method in SPPS. This document provides detailed application notes and protocols for the use of Boc-DL-Phe-OH.DCHA, a building block for introducing a racemic mixture of phenylalanine into a peptide sequence.

A Note on Nomenclature: The notation "Boc-DL-Phe(Boc)-OH.DCHA" is unconventional. The benzyl side chain of phenylalanine is typically not protected in peptide synthesis due to its low reactivity. It is presumed that the intended reagent is Boc-DL-Phe-OH.DCHA , where the alpha-amino group is protected by a Boc group and the carboxylic acid is formulated as a dicyclohexylamine (DCHA) salt. These application notes are based on this assumption. The DCHA salt enhances the stability and shelf-life of the amino acid derivative and is converted to the free acid prior to its use in synthesis.

Data Summary

The following table summarizes the key quantitative parameters for the use of Boc-DL-Phe-OH.DCHA in a typical Boc-SPPS workflow.

| Parameter | Value/Range | Notes |

| Reagent Molar Excess (vs. Resin Substitution) | ||

| Boc-DL-Phe-OH (after conversion to free acid) | 3 - 5 equivalents | Higher excess can drive the coupling reaction to completion. |

| Coupling Reagent (e.g., DIC) | 3 - 5 equivalents | Equimolar to the amino acid. |

| HOBt | 3 - 5 equivalents | Used as an additive to suppress racemization and improve coupling efficiency. |

| Reaction Times | ||

| DCHA Salt to Free Acid Conversion | 15 - 30 minutes | |

| Coupling Reaction | 1 - 4 hours | Reaction completion can be monitored using a ninhydrin test. |

| Boc Deprotection | 20 - 30 minutes | |

| Deprotection Reagent | ||

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | A scavenger, such as triisopropylsilane (TIS), is often added. |

| Neutralization Reagent | ||

| Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | Used to neutralize the protonated amino group after deprotection. |

Experimental Protocols

Conversion of Boc-DL-Phe-OH.DCHA to Boc-DL-Phe-OH (Free Acid)

The dicyclohexylamine (DCHA) salt must be converted to the free carboxylic acid before it can be activated and coupled to the growing peptide chain on the solid support.

Materials:

-

Boc-DL-Phe-OH.DCHA

-

Dichloromethane (DCM)

-

0.5 M Potassium Bisulfate (KHSO₄) solution, ice-cold

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-DL-Phe-OH.DCHA in DCM.

-

Transfer the solution to a separatory funnel.

-

Wash the DCM solution three times with an equal volume of ice-cold 0.5 M KHSO₄ solution. This protonates the carboxylate and extracts the dicyclohexylamine into the aqueous phase as its salt.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the free acid, Boc-DL-Phe-OH, as a solid or oil.

Solid-Phase Peptide Synthesis Cycle for Boc-DL-Phe-OH

This protocol outlines a single coupling cycle for incorporating Boc-DL-Phe-OH onto a resin-bound peptide with a free amino group.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-DL-Phe-OH (free acid from Protocol 1)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic Acid (TFA)

-

Solid-phase synthesis vessel

Workflow:

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DMF.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes.

-

Drain the solution and wash the resin with DMF (3x).

-

-

Coupling:

-

In a separate vial, dissolve Boc-DL-Phe-OH (3-5 eq) and HOBt (3-5 eq) in DMF.

-

Add DIC (3-5 eq) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

-

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed.

Note: The cleavage cocktail and conditions will vary depending on the resin used and the amino acids in the peptide sequence. For a standard Merrifield resin, a strong acid like hydrofluoric acid (HF) is traditionally used. However, due to its hazardous nature, alternative methods are often employed. The following is a general protocol using trifluoromethanesulfonic acid (TFMSA).

Materials:

-

Peptide-resin

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., m-cresol, thioanisole)

-

Cold diethyl ether

Procedure:

-

Dry the peptide-resin thoroughly under vacuum.

-

Prepare the cleavage cocktail in a suitable reaction vessel, typically a mixture of TFMSA, TFA, and scavengers. The exact composition depends on the peptide sequence.

-

Add the dry peptide-resin to the cleavage cocktail.

-

Stir the mixture at room temperature for 1-2 hours.

-

Filter the resin and wash it with TFA.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether to remove scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

Logical Relationships in Boc-SPPS

The following diagram illustrates the logical flow of decisions and steps in a typical Boc solid-phase peptide synthesis project.

Caption: Decision and workflow diagram for a complete SPPS project.

Application Notes and Protocols: Coupling of Boc-DL-Phe(Boc)-OH.DCHA to Solid-Phase Synthesis Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research, enabling the efficient construction of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy remains a robust and widely used method. This document provides a detailed protocol for the coupling of a specialized amino acid derivative, Boc-DL-Phe(Boc)-OH.DCHA, to a solid-phase resin, typically Merrifield resin.

The subject amino acid, Boc-DL-Phe(Boc)-OH, is a racemic mixture of D- and L-phenylalanine, where both the alpha-amino group and the side chain are protected by the acid-labile Boc group. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the amino acid but necessitates a preliminary step to liberate the free carboxylic acid for effective coupling. This protocol will cover the essential steps from DCHA salt removal to the final coupling onto the resin.

Materials and Reagents

| Reagent | Supplier | Grade |

| This compound | Various | Peptide synthesis grade |

| Merrifield Resin (1% DVB, 100-200 mesh) | Various | 0.5 - 1.2 meq/g substitution |

| Dichloromethane (DCM) | Various | Anhydrous, peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Various | Anhydrous, peptide synthesis grade |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Various | Peptide synthesis grade |

| 1-Hydroxybenzotriazole (HOBt) | Various | Anhydrous, peptide synthesis grade |

| 4-(Dimethylamino)pyridine (DMAP) | Various | Reagent grade |

| Diisopropylethylamine (DIEA) | Various | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Various | Reagent grade |

| Piperidine | Various | Reagent grade |

| Methanol (MeOH) | Various | ACS grade |

| Diethyl ether | Various | ACS grade |

| Ethyl acetate (EtOAc) | Various | ACS grade |

| 1 M Hydrochloric acid (HCl) | Various | |

| Saturated sodium bicarbonate (NaHCO₃) solution | In-house prepared | |

| Brine (saturated NaCl solution) | In-house prepared | |

| Anhydrous magnesium sulfate (MgSO₄) | Various | Reagent grade |

Experimental Protocols

Conversion of this compound to the Free Acid

Prior to coupling, the dicyclohexylamine (DCHA) salt must be removed to yield the free carboxylic acid.

Protocol:

-

Dissolve the this compound salt in ethyl acetate (EtOAc).

-

Wash the organic solution with 1 M hydrochloric acid (HCl) three times to protonate the carboxylate and extract the dicyclohexylamine into the aqueous phase.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the free acid, Boc-DL-Phe(Boc)-OH, as a solid or oil.

-

Verify the removal of DCHA by ¹H NMR if necessary.

Resin Preparation

Proper swelling of the resin is crucial for efficient coupling.